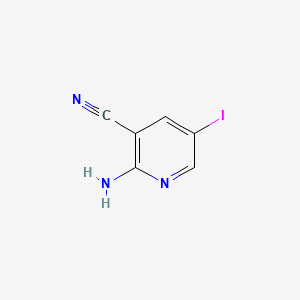

2-Amino-5-iodonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLCSLOABAUGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734945 | |

| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347815-41-1 | |

| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Amino-5-iodonicotinonitrile (CAS 1347815-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodonicotinonitrile, with CAS number 1347815-41-1, is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a cyano group, and an iodine atom on a pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. While specific research on this compound is limited, its structural analogues have shown promise as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a putative synthesis protocol, and potential applications in drug development based on related compounds. Due to the scarcity of direct experimental data, this guide also highlights areas where further research is critically needed.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1347815-41-1 | Commercial Suppliers |

| Molecular Formula | C₆H₄IN₃ | Commercial Suppliers |

| Molecular Weight | 245.03 g/mol | Commercial Suppliers |

| IUPAC Name | 2-amino-5-iodopyridine-3-carbonitrile | Commercial Suppliers |

| Synonyms | 2-Amino-3-cyano-5-iodopyridine | Commercial Suppliers |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in published literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of analogous 2-amino-5-halonicotinonitriles. A potential two-step synthesis starting from 2-aminonicotinonitrile is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Aminonicotinonitrile (if not commercially available)

A common method for the synthesis of 2-aminonicotinonitriles involves the reaction of an appropriate precursor with malononitrile. For instance, a patented process describes the preparation of 2-aminonicotinonitrile intermediates for herbicidal compounds[1].

Step 2: Iodination of 2-Aminonicotinonitrile

The introduction of an iodine atom at the 5-position of the 2-aminonicotinonitrile ring is the key step. Direct iodination of 2-aminopyridine derivatives can be achieved using various iodinating agents. A method for the synthesis of the related compound 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide in water has been patented[2]. A similar approach could likely be adapted for the iodination of 2-aminonicotinonitrile.

Reaction Scheme:

Figure 1. Proposed iodination of 2-aminonicotinonitrile.

Detailed Protocol (Hypothetical):

-

Dissolution: Dissolve 2-aminonicotinonitrile (1.0 eq) in a suitable solvent (e.g., water or a polar organic solvent).

-

Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide) portion-wise at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including the choice of solvent, iodinating agent, temperature, and reaction time.

Potential Applications in Drug Development

While direct biological data for this compound is scarce, the broader class of 2-aminonicotinonitrile and 2-amino-5-halopyridine derivatives has been explored for various therapeutic applications, primarily as kinase inhibitors.

Kinase Inhibition

Many pyridine and pyrimidine-based compounds are known to be potent kinase inhibitors. The 2-aminopyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The iodine atom at the 5-position can serve as a key interaction point within the kinase active site or as a handle for further chemical modification through cross-coupling reactions to build more complex molecules.

For instance, various pyridine derivatives have been investigated as PIM-1 kinase inhibitors, which are implicated in several cancers[3][4][5][6]. The general structure of these inhibitors often involves a substituted pyridine core.

Figure 2. Potential role as a kinase inhibitor.

Antimicrobial Activity

Derivatives of 2-aminothiazole, a structurally related heterocycle, have shown antimicrobial properties[7]. The electronic properties of the nicotinonitrile core, combined with the potential for diverse substitutions, suggest that derivatives of this compound could also be explored for their antibacterial or antifungal activities.

Spectral Data

No publicly available experimental NMR or mass spectrometry data for this compound has been identified. For researchers who synthesize this compound, the following are predicted spectral characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-withdrawing cyano group and the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the pyridine ring and the cyano group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (245.03 g/mol ). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Experimental Protocols for Biological Evaluation

Should researchers wish to evaluate the biological activity of this compound, a general workflow for in vitro screening is proposed below.

Figure 3. Workflow for biological evaluation.

A standard starting point for assessing the biological activity of a novel compound is to screen it against a panel of cancer cell lines to determine its anti-proliferative effects.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., a panel representing different tumor types) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a chemical entity with significant potential for use in drug discovery, particularly in the development of kinase inhibitors. However, there is a notable lack of publicly available experimental data regarding its synthesis, spectral characterization, and biological activity. The protocols and potential applications outlined in this guide are based on data from structurally related compounds and are intended to provide a framework for future research.

Key areas for future investigation include:

-

Development and publication of a robust and scalable synthesis protocol.

-

Full spectral characterization (NMR, MS, IR, etc.).

-

Screening against a broad panel of kinases and cancer cell lines.

-

Exploration of its potential as an antimicrobial agent.

-

Use in synthetic chemistry as a building block for more complex molecules via cross-coupling reactions at the iodine position.

The generation of this fundamental data will be crucial in unlocking the full potential of this compound as a valuable tool for medicinal chemists and drug discovery scientists.

References

- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-5-iodonicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Amino-5-iodonicotinonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this document outlines a scientifically plausible method derived from established procedures for analogous compounds, particularly the iodination of related aminopyridine and nicotinonitrile scaffolds. The experimental protocols and quantitative data presented herein are based on these analogous reactions and are intended to serve as a robust starting point for laboratory synthesis.

Proposed Synthetic Pathway: Electrophilic Iodination

The most direct and feasible approach for the synthesis of this compound is the electrophilic iodination of the commercially available starting material, 2-aminonicotinonitrile. The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound, adapted from established methods for the iodination of similar substrates.

Method A: Iodination using Iodine and Hydrogen Peroxide in Water

This method is adapted from the synthesis of 2-amino-5-iodopyridine and offers a greener approach by using water as the solvent.

Materials:

-

2-Aminonicotinonitrile

-

Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminonicotinonitrile in deionized water.

-

With vigorous stirring, add iodine to the solution in portions.

-

After the addition of iodine is complete, maintain the reaction mixture at a controlled temperature and stir for a specified duration.

-

Slowly add hydrogen peroxide dropwise to the reaction mixture.

-

Continue stirring for an additional period to ensure the completion of the reaction.

-

Upon completion, heat the reaction mixture to reflux for a short period.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold deionized water, and dry under vacuum to obtain this compound.

Method B: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid

This protocol is based on the iodination of activated aromatic rings using a common and effective iodinating agent.

Materials:

-

2-Aminonicotinonitrile

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

In a flask, dissolve 2-aminonicotinonitrile in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add N-Iodosuccinimide (NIS) to the solution in portions, maintaining the low temperature.

-

Allow the reaction to proceed with stirring for a defined period.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

Quantitative Data

The following tables summarize representative quantitative data based on analogous iodination reactions of aminopyridines. These values should be considered as expected ranges and may require optimization for the specific synthesis of this compound.

Table 1: Reaction Conditions for Proposed Synthesis Methods

| Parameter | Method A | Method B |

| Solvent | Water | Concentrated H₂SO₄ |

| Iodinating Agent | I₂ / H₂O₂ | N-Iodosuccinimide |

| Temperature | 80-90 °C | 0-25 °C |

| Reaction Time | 4-6 hours | 2-4 hours |

Table 2: Expected Yields and Purity

| Method | Expected Yield (%) | Expected Purity (%) |

| Method A | 80-90 | >98 |

| Method B | 75-85 | >99 (after purification) |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1347815-41-1 |

| Molecular Formula | C₆H₄IN₃ |

| Molecular Weight | 245.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported (expected >150 °C) |

Experimental Workflow and Logic

The logical workflow for the synthesis and characterization of this compound is depicted below.

Caption: Synthetic and analytical workflow for this compound.

In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-iodonicotinonitrile

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-5-iodonicotinonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a logical workflow for its analysis.

Predicted ¹H NMR Data

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, and the amino group has two protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating amino group, the electron-withdrawing and anisotropic cyano group, and the electron-withdrawing iodo group.

Based on the analysis of structurally similar compounds, the following ¹H NMR data are predicted for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.2 - 8.4 | Doublet | 2.0 - 2.5 | 1H |

| H-6 | 8.0 - 8.2 | Doublet | 2.0 - 2.5 | 1H |

| -NH₂ | 6.5 - 7.5 | Broad Singlet | - | 2H |

Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, and DMSO-d₆ is often suitable for polar compounds and for observing exchangeable protons like those of the amino group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.[1][2]

-

The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.[3]

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be set to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is typically conducted at a constant temperature, usually 298 K (25 °C).

4. Data Processing:

-

The acquired free induction decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin).

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to obtain pure absorption peaks.

-

Baseline-correct the spectrum to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.[3]

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling between neighboring protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for ¹H NMR analysis.

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, a detailed experimental protocol, and a logical workflow for its analysis. This information is crucial for the structural elucidation and characterization of this compound in research and development settings.

References

An In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Amino-5-iodonicotinonitrile

Affiliation: Google Research

Abstract

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-iodonicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the absence of direct experimental spectral data in public databases, this document presents a comprehensive prediction of the 13C NMR chemical shifts. The prediction is based on the principle of substituent additivity, utilizing empirical data from pyridine and its monosubstituted derivatives. This guide also outlines a detailed, plausible synthetic protocol for the target compound and a standard experimental methodology for the acquisition of its 13C NMR spectrum. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing them with a robust framework for the identification and characterization of this important molecule.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core, a nitrile group, and an iodine atom, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential biological activity. The iodine atom, in particular, serves as a convenient handle for further functionalization through various cross-coupling reactions.

The structural elucidation and purity assessment of such molecules heavily rely on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being one of the most powerful. 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, offering insights into the electronic environment of each carbon atom. This guide focuses on the 13C NMR characteristics of this compound.

Given the lack of publicly available experimental spectra for this specific compound, this guide employs a predictive approach based on established principles of NMR spectroscopy. By analyzing the substituent chemical shifts (SCS) of the amino, iodo, and cyano groups, we can estimate the chemical shift of each carbon atom in the pyridine ring.

Predicted 13C NMR Spectral Data

The prediction of the 13C NMR chemical shifts for this compound was performed using the principle of substituent additivity. The known chemical shifts of pyridine were used as a baseline, and the substituent chemical shifts (SCS) for the amino, iodo, and cyano groups were derived from the experimental data of 2-aminopyridine, 3-iodopyridine, and 3-cyanopyridine, respectively.

The structure and numbering of this compound are as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

The predicted 13C NMR chemical shifts are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 160.5 |

| C3 | 95.0 |

| C4 | 145.0 |

| C5 | 85.0 |

| C6 | 152.0 |

| CN | 117.0 |

Disclaimer: These values are estimations based on an additive model and may deviate from experimental values due to the complex electronic interactions in a polysubstituted aromatic system.

Methodology for Chemical Shift Prediction

The prediction of the 13C NMR chemical shifts was based on the following workflow:

Caption: Workflow for the prediction of 13C NMR chemical shifts.

The chemical shifts for pyridine (in CDCl₃) are approximately: C2/C6 at 149.7 ppm, C3/C5 at 123.5 ppm, and C4 at 135.7 ppm. The substituent chemical shifts (SCS) were calculated by comparing the chemical shifts of the substituted pyridines with those of pyridine itself. These SCS values were then applied to the corresponding carbon atoms of the pyridine ring in this compound. It is important to note that the additivity principle is an approximation, and electronic effects in polysubstituted rings can lead to deviations from the predicted values.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-aminopyridine.

-

Iodination of 2-Aminopyridine: 2-Aminopyridine can be selectively iodinated at the 5-position using iodine and an oxidizing agent in an acidic medium. A typical procedure involves dissolving 2-aminopyridine in a suitable solvent like water or acetic acid, followed by the addition of iodine and hydrogen peroxide. The reaction mixture is heated to facilitate the electrophilic substitution. The product, 5-iodo-2-aminopyridine, can be isolated by filtration after cooling and neutralization.[1]

-

Cyanation of 5-Iodo-2-aminopyridine: The iodo group at the 5-position can be replaced with a cyano group through a palladium-catalyzed cyanation reaction. A common method involves reacting 5-iodo-2-aminopyridine with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand in an anhydrous polar aprotic solvent like DMF or NMP. The reaction is typically heated to drive it to completion. The desired product, this compound, can then be isolated and purified using standard techniques like column chromatography.

Safety Note: This synthesis involves toxic reagents, including iodine and cyanide salts, and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for 13C NMR Data Acquisition

Should a sample of this compound be synthesized, the following protocol is recommended for acquiring its 13C NMR spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: 13C

-

Spectrometer Frequency: Approximately 100 MHz

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0 - 200 ppm

-

Acquisition Time: 1 - 2 seconds

-

Relaxation Delay (d1): 2 - 5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C)

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Integrate the peaks if desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons under standard acquisition conditions.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the 13C NMR spectrum of this compound. The presented data, based on a sound theoretical methodology, offers a valuable resource for the preliminary identification and characterization of this important synthetic intermediate. The outlined synthetic and spectroscopic protocols provide a practical framework for researchers working with this and related compounds. It is anticipated that future experimental work will validate and refine the predictions made in this guide.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-5-iodonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected Vibrational Modes

2-Amino-5-iodonicotinonitrile possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a primary aromatic amine (-NH₂), a nitrile group (-C≡N), and a substituted pyridine ring. The presence of a heavy iodine atom also influences the vibrational frequencies, particularly in the lower wavenumber region.

The primary vibrational modes of interest are:

-

N-H stretching of the primary amine.

-

N-H bending (scissoring) of the primary amine.

-

C≡N stretching of the nitrile group.

-

C=C and C=N stretching within the pyridine ring.

-

C-H stretching and bending of the aromatic ring.

-

C-N stretching of the amino group attached to the ring.

-

C-I stretching .

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative data for the key vibrational modes of this compound, based on data from similar compounds such as 2-aminopyridines, aromatic nitriles, and halogenated pyridines.[1][2][3][4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium | Primary aromatic amines typically show two distinct bands in this region.[3][4][6] The exact position can be influenced by hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Weak | Characteristic of C-H bonds on the pyridine ring.[7][8][9][10] |

| C≡N Stretch | 2240 - 2220 | Strong | This is a very characteristic, sharp, and strong absorption.[2] Conjugation with the aromatic ring typically shifts this band to a slightly lower frequency compared to aliphatic nitriles.[2] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | A characteristic bending vibration for primary amines.[3][6] |

| Aromatic C=C & C=N Ring Stretch | 1600 - 1400 | Medium-Strong | The pyridine ring will exhibit several bands in this region, corresponding to complex ring stretching vibrations.[7][8][9][10][11] |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | The stretching vibration of the bond between the amino group and the aromatic ring.[4][6] |

| C-H Out-of-Plane Bend | 900 - 675 | Medium-Strong | The substitution pattern on the pyridine ring will influence the exact position of these bands.[7][8] |

| C-I Stretch | 600 - 500 | Medium | The carbon-iodine stretching vibration is expected in the far-infrared region. |

Experimental Protocols

Acquiring a high-quality FTIR spectrum of a solid sample like this compound can be achieved using standard solid-state sampling techniques. The Potassium Bromide (KBr) pellet method is a common and effective approach.

KBr Pellet Preparation for Transmission FTIR

This protocol outlines the steps for preparing a KBr pellet for analysis.[12][13][14][15]

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

Desiccator

-

Oven

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed moisture, as water has strong IR absorption bands that can interfere with the sample spectrum.[13][14] Cool and store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

-

Mixing: Weigh approximately 100-200 mg of the dried KBr powder.[15] Add the sample to the KBr in an agate mortar.

-

Grinding: Gently but thoroughly grind the mixture with the pestle until it becomes a fine, homogeneous powder.[13] The goal is to disperse the sample particles uniformly within the KBr matrix.

-

Pellet Formation:

-

Assemble the pellet press die.

-

Transfer the ground mixture into the die cavity, ensuring an even distribution.

-

Place the die into a hydraulic press.

-

If available, connect the die to a vacuum line to remove trapped air, which can cause cloudy pellets.[13]

-

Slowly apply pressure, typically 8-10 tons, for a few minutes.[13][14]

-

-

Pellet Release and Analysis:

-

Carefully release the pressure and disassemble the die.

-

The resulting pellet should be thin and transparent.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample holder.

-

Acquire the sample spectrum.

-

Attenuated Total Reflectance (ATR) Method

As an alternative, ATR-FTIR offers a simpler and faster method for solid sample analysis without the need for extensive sample preparation.[16][17]

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16]

-

Sample Spectrum: Acquire the FTIR spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent.

Visualizing Vibrational Assignments

The following diagrams illustrate the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

Caption: Key functional groups and their IR regions.

Caption: Workflow for KBr pellet preparation.

References

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. shimadzu.com [shimadzu.com]

- 16. agilent.com [agilent.com]

- 17. mt.com [mt.com]

Mass Spectrometry of 2-Amino-5-iodonicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-5-iodonicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental mass spectra for this specific compound in published literature, this document focuses on predicting its fragmentation behavior based on established principles of mass spectrometry. It also includes a generalized experimental protocol and illustrates the role of mass spectrometry in the broader context of drug development.

Predicted Mass Spectrometry Fragmentation

The structure of this compound incorporates a pyridine ring, a primary amine, a nitrile group, and an iodine substituent. This combination of functional groups suggests several likely fragmentation pathways under mass spectrometric analysis, particularly with a hard ionization technique like Electron Ionization (EI). Soft ionization methods like Electrospray Ionization (ESI) are expected to primarily yield the protonated molecular ion, [M+H]⁺, with minimal fragmentation.

The primary fragmentation events anticipated for this compound are:

-

Loss of Iodine: The carbon-iodine bond is relatively weak and prone to cleavage, which would result in the loss of an iodine radical.

-

Loss of Hydrogen Cyanide (HCN): Aromatic nitriles can undergo fragmentation by losing HCN.

-

Loss of Ammonia (NH₃): The primary amine group can be eliminated as a neutral ammonia molecule.

-

Cleavage of the Pyridine Ring: High-energy ionization can lead to the fragmentation of the heterocyclic ring structure.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound (Molecular Formula: C₆H₄IN₃, Molecular Weight: approx. 245.02 g/mol ) in a theoretical mass spectrum.

| Predicted Ion | Formula of Ion | m/z (Nominal Mass) | Proposed Fragmentation Pathway |

| Molecular Ion | [C₆H₄IN₃]⁺ | 245 | Ionization of the parent molecule |

| [M-I]⁺ | [C₆H₄N₃]⁺ | 118 | Loss of an iodine radical |

| [M-HCN]⁺ | [C₅H₃IN₂]⁺ | 218 | Loss of hydrogen cyanide |

| [M-NH₃]⁺ | [C₆H₁IN₂]⁺ | 228 | Loss of ammonia |

| [M-CN]⁺ | [C₅H₄IN₂]⁺ | 219 | Loss of a nitrile radical |

| [I]⁺ | [I]⁺ | 127 | Formation of an iodine cation |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section outlines a general protocol for the analysis of this compound using ESI-MS. This method is suitable for polar organic molecules and provides accurate molecular weight information.

1. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution by diluting it to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[1]

-

Ensure the final sample solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter if necessary.[2][3]

2. Instrument Parameters (Example for a Quadrupole Time-of-Flight Mass Spectrometer)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (can be increased to induce in-source fragmentation)

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr

-

Desolvation Temperature: 350 - 450 °C

-

Mass Range: m/z 50 - 500

-

Acquisition Mode: Full scan for molecular weight determination. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 246) for collision-induced dissociation (CID).

3. Data Acquisition and Analysis

-

Inject the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode to identify the protonated molecular ion [M+H]⁺.

-

If performing MS/MS, select the precursor ion and acquire the product ion spectrum to observe the fragmentation pattern.

-

Process the acquired data using the instrument's software to determine the accurate mass and elemental composition of the parent molecule and its fragments.

Visualizations

References

The Synthetic Versatility of 2-Amino-5-iodonicotinonitrile: A Technical Guide for Researchers

Introduction

2-Amino-5-iodonicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a nitrile moiety, and an iodine atom on a pyridine ring offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the susceptibility of the iodo group to palladium-catalyzed cross-coupling reactions, makes this molecule a valuable scaffold for the synthesis of complex molecular architectures.[1][2] This technical guide provides an in-depth analysis of the reactivity of this compound, offering insights into its synthetic utility for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited in publicly available literature, its reactivity can be confidently predicted based on the well-established chemistry of analogous compounds such as 2-amino-5-iodobenzonitrile and 2-amino-5-iodopyridine.[3][4]

Core Reactivity and Functional Group Transformations

The reactivity of this compound is primarily dictated by its three key functional groups: the iodo group at the 5-position, the amino group at the 2-position, and the nitrile group at the 3-position.

Table 1: Overview of Potential Reactions at Each Functional Group

| Functional Group | Reaction Type | Potential Products |

| 5-Iodo | Palladium-Catalyzed Cross-Coupling | Arylated, alkenylated, alkynylated, or aminated pyridines |

| Ullmann Coupling | Biaryl compounds | |

| Nucleophilic Aromatic Substitution | Limited, due to electron-rich nature of the ring | |

| 2-Amino | Diazotization | Diazonium salts, leading to various substituted pyridines |

| Acylation/Sulfonylation | Amides, sulfonamides | |

| N-Alkylation | Secondary or tertiary amines | |

| 3-Nitrile | Hydrolysis | Carboxamides, carboxylic acids |

| Reduction | Primary amines | |

| Cyclization Reactions | Fused heterocyclic systems |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[5][6] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-120 °C |

Representative Experimental Protocol:

To a solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated under an inert atmosphere at 100 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding substituted alkynylpyridines.[7][8][9]

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, piperidine |

| Solvent | THF, DMF |

| Temperature | Room temperature to 80 °C |

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), a terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent like THF (10 mL) is treated with a base such as triethylamine (3.0 mmol). The reaction is stirred under an inert atmosphere at room temperature until completion. The solvent is evaporated, and the residue is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[10][11][12][13] This reaction is a powerful method for synthesizing substituted aminopyridines.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like XPhos (0.08 mmol), and a base such as NaOtBu (1.4 mmol) is heated in an anhydrous, deoxygenated solvent like toluene (5 mL) under an inert atmosphere at 100 °C. After the reaction is complete, it is cooled, quenched, and the product is isolated and purified.

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Ullmann Coupling

The Ullmann condensation is a copper-catalyzed reaction that can be used for the formation of C-N, C-O, and C-S bonds, as well as for the synthesis of biaryls.[14][15][16][17][18] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have made this a more viable method.

Table 5: Representative Conditions for Ullmann-type Coupling

| Parameter | Condition |

| Catalyst | CuI, Cu₂O, Cu powder |

| Ligand | Phenanthroline, L-proline |

| Base | K₂CO₃, K₃PO₄ |

| Solvent | DMF, NMP, DMSO |

| Temperature | 120-190 °C |

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), a nucleophile (e.g., a phenol or an amine, 2.0 mmol), CuI (0.2 mmol), a ligand such as L-proline (0.4 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is heated at 150 °C for 24 hours. The reaction mixture is then cooled, filtered, and the product is isolated from the filtrate.

Reactions of the Amino and Nitrile Groups

The amino and nitrile groups of this compound are also amenable to a variety of transformations, further expanding its synthetic utility.

Amino Group Transformations

The 2-amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also be acylated or alkylated to modify its electronic properties and steric bulk.

Nitrile Group Transformations and Cyclization

The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, or reduced to an aminomethyl group. Furthermore, the juxtaposition of the amino and nitrile groups allows for cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry.[19]

Biological Significance of Related Structures

Derivatives of functionalized pyridines and related heterocycles are prevalent in pharmaceuticals. For instance, 2-aminothiazole derivatives have been investigated as potential anti-tumor agents.[20] The structural motifs accessible from this compound are present in compounds with a wide range of biological activities, including kinase inhibitors and agents targeting various receptors.[2][21][22][23][24]

This compound is a promising and highly versatile building block for organic synthesis. Its reactivity is characterized by the susceptibility of the iodo group to a wide array of palladium- and copper-catalyzed cross-coupling reactions, as well as the potential for transformations of the amino and nitrile functionalities. This technical guide provides a framework for researchers to explore the synthetic potential of this molecule in the development of novel pharmaceuticals and functional materials. The provided representative protocols and tabulated conditions serve as a starting point for the design of synthetic routes utilizing this valuable scaffold. Further experimental validation is encouraged to fully elucidate the reactivity and optimize reaction conditions for this specific substrate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Ullmann coupling-An overview - operachem [operachem.com]

- 17. researchgate.net [researchgate.net]

- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 19. I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Amino-5-iodonicotinonitrile for Researchers and Drug Development Professionals

An In-depth Analysis of Physicochemical Properties and Methodologies for a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-iodonicotinonitrile, a crucial intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its solubility in various solvents, detailed experimental protocols for solubility determination, and the logical workflows associated with its application in drug discovery.

Core Concepts: Understanding the Solubility of this compound

This compound is a heterocyclic compound featuring an amino group, a cyano group, and an iodine atom attached to a pyridine ring. These functional groups dictate its polarity and, consequently, its solubility in different media. The presence of the amino and cyano groups introduces polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the overall molecular size and the presence of the relatively nonpolar pyridine ring and iodine atom can influence its solubility in nonpolar organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the behavior of structurally analogous compounds and general chemical principles. A related molecule, 2-Amino-5-Iodobenzonitrile, is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water. Given the structural similarities, a comparable solubility pattern is anticipated for this compound.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capabilities of the amino group with the solvent's hydroxyl group. |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; the molecule's polarity is not well-matched with nonpolar solvents. |

| Aqueous | Water | Low to Insoluble | Despite polar groups, the overall hydrophobicity of the molecule may limit aqueous solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of drug development, including formulation, purification, and in vitro/in vivo testing. The following is a generalized, robust protocol for determining the solubility of this compound using the isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Isothermal Equilibrium Solubility Determination Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the test samples.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes relevant to the study and application of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Compounds like this compound are often synthesized as intermediates for screening in drug discovery programs. The following diagram illustrates a typical high-throughput screening workflow where such a compound might be utilized.

Caption: High-Throughput Drug Screening Workflow.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a robust framework for its experimental determination and a logical context for its application. The inferred solubility profile suggests good solubility in polar aprotic solvents like DMSO and DMF, making it suitable for use in typical high-throughput screening campaigns. The provided experimental protocol offers a reliable method for generating precise solubility data, which is indispensable for the progression of any research or drug development program utilizing this versatile chemical intermediate.

An In-depth Technical Guide to 2-Amino-5-iodonicotinonitrile: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

2-Amino-5-iodonicotinonitrile, a strategically functionalized pyridine derivative, has emerged as a pivotal building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique electronic and structural characteristics, conferred by the synergistic interplay of the amino, iodo, and cyano groups, render it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of this compound, covering its fundamental properties, robust synthetic methodologies, critical applications in drug discovery, and essential safety protocols. Designed for researchers, chemists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights to facilitate innovation.

Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

Heterocyclic compounds are foundational to the design of new therapeutic agents, with a significant percentage of all drugs containing at least one heterocyclic core.[1] Within this vast chemical space, functionalized pyridines are of paramount importance. This compound (CAS No. 1347815-41-1) is a prime example of a "privileged scaffold" — a molecular framework that is recurrently identified as a crucial component in a variety of bioactive compounds.[2]

The strategic placement of an iodine atom at the C5 position offers a reactive handle for a multitude of powerful cross-coupling reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the precise and controlled introduction of diverse molecular fragments, enabling the systematic exploration of chemical space during lead optimization. The vicinal amino (C2) and cyano (C3) groups provide additional points for chemical modification and are often integral to the pharmacophore of the final active pharmaceutical ingredient (API). This guide will dissect the synthesis and utility of this high-value intermediate.

Molecular Profile and Physicochemical Properties

A thorough understanding of a starting material's physical and chemical properties is a prerequisite for its effective use in synthesis. The key properties of this compound are summarized below. This data is critical for procedural design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 1347815-41-1 | [2] |

| Molecular Formula | C₆H₄IN₃ | PubChem |

| Molecular Weight | 245.02 g/mol | PubChem |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 85-87°C | [3] |

| Solubility | Soluble in DMF, Methanol; Sparingly soluble in Acetic Acid; Insoluble in water. | [3] |

| Storage | Recommended 2-8°C, under inert atmosphere, protected from light. |

This data represents typical values and may vary slightly between suppliers.

Synthesis and Mechanistic Considerations: A Validated Protocol

The reliable synthesis of this compound is crucial for its application. While several routes exist, a common and effective method involves the direct iodination of 2-aminonicotinonitrile. This process leverages an electrophilic iodinating agent to install the iodine atom at the electron-rich C5 position of the pyridine ring.

Recommended Synthetic Protocol

This protocol is designed to be self-validating, with in-process checks to ensure reaction completion and product quality.

Objective: To synthesize this compound from 2-aminonicotinonitrile.

Materials:

-

2-Aminonicotinonitrile

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-aminonicotinonitrile (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality: The portion-wise addition of NIS at low temperature controls the exothermic reaction and minimizes the formation of di-iodinated byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is fully consumed.

-

Workup - Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.

-

Workup - Extraction: Remove the acetonitrile under reduced pressure. To the resulting residue, add dichloromethane (DCM) and a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Trustworthiness: The bicarbonate wash removes acidic succinimide byproducts, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

References

In-Depth Technical Guide to Analogs of 2-Amino-5-iodonicotinonitrile: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of analogs of 2-Amino-5-iodonicotinonitrile. This class of compounds, belonging to the broader family of 2-aminopyridine derivatives, has garnered significant interest in medicinal chemistry due to its potential as kinase inhibitors and anticancer agents. This document details synthetic methodologies, presents quantitative biological data, and provides standardized experimental protocols relevant to the study of these analogs.

Core Structure and Rationale for Analog Development

This compound serves as a versatile scaffold for drug design. The 2-aminopyridine core is a well-established "hinge-binding" motif for various protein kinases, while the nitrile and iodo substituents at the 3 and 5 positions, respectively, provide vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The development of analogs aims to explore the chemical space around this core to identify compounds with improved therapeutic profiles.

Synthesis of 2-Amino-5-substituted Nicotinonitrile Analogs

The synthesis of 2-amino-5-halonicotinonitrile analogs and their derivatives can be achieved through several established synthetic routes. A common strategy involves the halogenation of a 2-aminonicotinonitrile precursor. For instance, 2-amino-5-halothiazoles can be produced via an addition-elimination mechanism involving halogenation of 2-aminothiazoles[1].

A general synthetic approach to 2-amino-5-substituted nicotinonitriles is outlined below. This often starts with readily available pyridine precursors, followed by functional group interconversions to introduce the desired substituents.

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound, particularly those within the 2-aminopyridine and related heterocyclic families, have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibitory Activity

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Modifications at the 5-position of the nicotinonitrile ring can significantly impact potency and selectivity.

Table 1: Kinase Inhibitory Activity of 2-Aminopyridine and Related Analogs

| Compound Class | Target Kinase(s) | Key Substitutions | IC50 (nM) | Reference(s) |

| 2-Aminopyridine Derivatives | CDK8 | Varied aryl and heterocyclic groups | 46 | [2] |

| 2-Aminopyridine Derivatives | JAK2 | N-aryl substitutions | 3 | |

| 2-Aminopyridine Derivatives | ROS1/ALK | Spirocyclic substitutions | 42.3 (cellular IC50) | |

| 2-Aminothiazole Derivatives | Pan-Src | N-aryl and carboxamide substitutions | Subnanomolar to nanomolar | [3] |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 | Bromide at pyrimidine C5 | Potent inhibition | [4] |

Note: Data is compiled from various sources on related scaffolds to infer potential activities of this compound analogs.

The structure-activity relationship (SAR) studies on related 2-aminopyrimidine inhibitors of PAK1 revealed that the incorporation of a bromide at the 5-position of the pyrimidine core led to potent inhibition[4]. This suggests that a halogen at the 5-position of the nicotinonitrile ring, such as iodine, can be beneficial for activity.

Anticancer Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. The antiproliferative activity is typically assessed using cell-based assays such as the MTT assay.

Table 2: Anticancer Activity of 2-Aminonicotinonitrile and Related Analogs

| Compound Class | Cell Line(s) | Key Features | GI50/IC50 | Reference(s) |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | Various cancer cell lines | Fused ring system | 26 nM (for compound 5e) | [1] |

| N-nicotinonitrile derivatives | MCF-7, HepG2 | Nucleoside analogs | Promising activity | [5] |

| 2,5-dihydrofuran derivatives with nitrile group | Four human cancer cell lines | Dihydrofuran scaffold | Active in MTT assay | [6] |

Note: Data is compiled from various sources on related scaffolds to infer potential activities of this compound analogs.

A series of novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives demonstrated significant antiproliferative activity against a panel of cancer cell lines, with the most potent compounds exhibiting GI50 values in the nanomolar range[1].

Signaling Pathways

The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and migration. For instance, inhibition of kinases like Src, JAK, and ALK can disrupt downstream signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound analogs.

General Synthetic Protocol for N-Substituted Analogs

A representative protocol for the synthesis of N-substituted analogs involves the reaction of the this compound core with an appropriate electrophile.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF).

-

Deprotonation: Add a base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes.

-

Electrophile Addition: Add the desired electrophile (e.g., alkyl halide, acyl chloride, 1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay to determine the IC50 of a test compound against a specific kinase.

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate, and assay buffer.

-

Plate Setup: Add the test compound dilutions and controls (no inhibitor and no enzyme) to a microplate.

-

Kinase Addition: Add the kinase solution to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and the substrate.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.

-

Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate, leading to a change in fluorescence.

-

Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors and anticancer agents. The synthetic versatility of this core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions at the 5-position to fully explore the therapeutic potential of this scaffold. Further investigation into the specific kinase targets and downstream signaling pathways will provide a more comprehensive understanding of their mechanism of action and guide the development of next-generation targeted therapies.

References

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Halogenated Heterocycle

An In-depth Technical Guide to 2-Amino-5-iodonicotinonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on a core scaffold is paramount to tuning molecular properties. This compound, a substituted pyridine derivative, represents a quintessential example of a high-value building block. Its architecture, featuring an amino group, a nitrile moiety, and a strategically positioned iodine atom on a pyridine ring, offers a triad of reactive sites. This unique combination makes it an exceptionally versatile intermediate for constructing complex molecular frameworks, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1]

The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The amino group provides a key nucleophilic and hydrogen-bond-donating site, while the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups. However, it is the iodo group at the C5 position that truly unlocks the synthetic potential of this molecule. As a "heavy" halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing a wide array of substituents and building molecular complexity. This guide provides a senior application scientist's perspective on the synthesis, core reactivity, and practical applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical & Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective use in synthesis. While specific experimental data for this compound can be sparse, we can infer its characteristics from closely related analogs and public databases.

| Property | Value / Description | Source |

| Molecular Formula | C₆H₄IN₃ | PubChem |

| Molecular Weight | 245.02 g/mol | PubChem |

| IUPAC Name | 2-amino-5-iodopyridine-3-carbonitrile | PubChem |

| Appearance | Expected to be an off-white to yellow or light brown solid. | Inferred from analogs[2] |

| Melting Point | Not reported; analog 2-Amino-5-iodobenzonitrile melts at 84-88°C.[3] | [3] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and sparingly soluble in alcohols. | Inferred from analogs[2] |

| ¹H NMR | Protons on the pyridine ring would appear as distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm). The amino protons would appear as a broad singlet. | General NMR Principles[4] |

| ¹³C NMR | Expect signals for six distinct carbon atoms, with the carbon bearing the iodine (C-I) appearing at a characteristic upfield shift compared to C-H. | General NMR Principles[4] |

| IR Spectroscopy | Characteristic peaks expected: N-H stretching (amino group, ~3300-3500 cm⁻¹), C≡N stretching (nitrile, ~2220-2240 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1650 cm⁻¹). | General IR Principles[5] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 245. A characteristic isotopic pattern for iodine would be absent as it is monoisotopic. | General MS Principles[4] |

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of this compound is not commonly detailed in encyclopedic sources. However, a robust and logical pathway can be designed starting from the readily available precursor, 2-aminonicotinonitrile. The key transformation is the regioselective iodination of the electron-rich pyridine ring.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Electrophilic Iodination